N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a branched ethyl substituent on the carboxamide nitrogen. The ethyl group is uniquely functionalized with both furan-2-yl and thiophen-3-yl heterocycles, conferring distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the heterocyclic substituents may facilitate π-π stacking interactions, making the compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-3-11(8-21-15)16(23)22-9-13(12-5-7-25-10-12)14-2-1-6-24-14/h1-8,10,13H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIAWDTCGGQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of furan and thiophene rings, which are known for their aromatic properties and biological significance. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and thiophene moieties may facilitate binding to hydrophobic pockets within proteins, while the carboxamide group can participate in hydrogen bonding with amino acids.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown enhanced activity against viral reverse transcriptase, suggesting potential applications in treating viral infections such as HIV .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein production.
Antitubercular Activity
Exploratory studies on similar pyridine derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations (1.35 to 2.18 µM) . This suggests that this compound may also possess similar properties worthy of further investigation.
Case Studies and Research Findings
- Antiviral Studies :
- Antimicrobial Efficacy :
- Cytotoxicity Assessments :
Data Table: Biological Activities Summary
Scientific Research Applications
Structural Overview
- IUPAC Name: N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Molecular Formula: C15H14F3N3O2S
- Molecular Weight: 355.35 g/mol
- CAS Number: Not available in the provided sources.
The presence of trifluoromethyl groups and heterocyclic rings contributes to the compound's unique chemical properties, enhancing its reactivity and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
Anticancer Activity:
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of trifluoromethyl and heterocyclic rings may enhance binding affinity to cancer-related targets, such as protein kinases and other enzymes involved in tumor growth .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity against various pathogens. Studies have shown that derivatives of thiophene and furan exhibit significant antibacterial and antifungal properties .
Biochemical Research
The compound is also explored for its role in biochemical pathways:
Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as collagen prolyl-4-hydroxylase, which is crucial for collagen biosynthesis . This inhibition could lead to alterations in collagen structure and function, impacting tissue repair processes.
Material Science
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in developing advanced materials with specific electronic or optical characteristics. Its application in organic electronics or photonic devices is an area of ongoing research.
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine-based compounds demonstrated that modifications including furan and thiophene moieties significantly increased their anticancer efficacy against various cancer cell lines. The mechanism was attributed to enhanced cellular uptake and specific targeting of cancer-related pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent antimicrobial activity, suggesting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous pyridine and heterocyclic carboxamides documented in recent literature.
Structural Analogues and Key Features
Electronic and Steric Comparisons
- Core Structure: The target compound’s pyridine-3-carboxamide core contrasts with the 1,4-dihydropyridine core in AZ331/AZ257, which is more flexible and redox-active . Pyridine-2-carboxamide derivatives (e.g., ) exhibit distinct electronic profiles due to the carboxamide position, altering hydrogen-bonding capabilities .
- The bifurcated ethyl group (furan/thiophene) in the target provides steric bulk and dual heterocyclic interactions, unlike the linear sulphonylethyl chain in ’s compound .
Synthetic Accessibility :
Physicochemical and Functional Implications
- Lipophilicity: The -CF₃ group increases logP values in the target and ’s compound, favoring membrane permeability. AZ331/AZ257, with polar thioether and cyano groups, may exhibit lower logP .
- Conformational Flexibility : The branched ethyl group in the target allows for adaptive binding, whereas fused furopyridines () restrict conformational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
